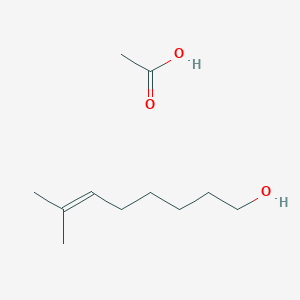![molecular formula C14H15F3N4O2S B14291407 n-(4-Butoxyphenyl)-n'-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea CAS No. 117221-96-2](/img/structure/B14291407.png)
n-(4-Butoxyphenyl)-n'-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
n-(4-Butoxyphenyl)-n’-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea: is a synthetic organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a butoxyphenyl group and a trifluoromethyl-substituted thiadiazole ring, connected via a urea linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of n-(4-Butoxyphenyl)-n’-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting appropriate hydrazides with carbon disulfide and an oxidizing agent.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Coupling with Butoxyphenyl Isocyanate: The final step involves the reaction of the synthesized thiadiazole derivative with butoxyphenyl isocyanate to form the desired urea compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
n-(4-Butoxyphenyl)-n’-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the cleavage of the urea linkage.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
科学研究应用
n-(4-Butoxyphenyl)-n’-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
作用机制
The mechanism of action of n-(4-Butoxyphenyl)-n’-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The thiadiazole ring can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects.
相似化合物的比较
Similar Compounds
- n-(4-Methoxyphenyl)-n’-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea
- n-(4-Ethoxyphenyl)-n’-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea
- n-(4-Propoxyphenyl)-n’-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea
Uniqueness
n-(4-Butoxyphenyl)-n’-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea is unique due to the presence of the butoxy group, which can influence its solubility, reactivity, and biological activity compared to its analogs with different alkoxy groups.
属性
CAS 编号 |
117221-96-2 |
|---|---|
分子式 |
C14H15F3N4O2S |
分子量 |
360.36 g/mol |
IUPAC 名称 |
1-(4-butoxyphenyl)-3-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea |
InChI |
InChI=1S/C14H15F3N4O2S/c1-2-3-8-23-10-6-4-9(5-7-10)18-12(22)19-13-21-20-11(24-13)14(15,16)17/h4-7H,2-3,8H2,1H3,(H2,18,19,21,22) |
InChI 键 |
IZILOSKSYJBEKI-UHFFFAOYSA-N |
规范 SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


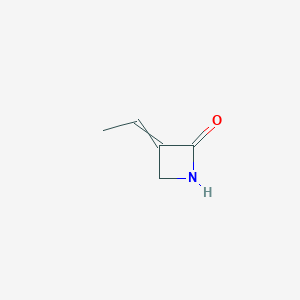


![3-Iodoprop-2-yn-1-yl [4-(acetyloxy)phenyl]acetate](/img/structure/B14291341.png)
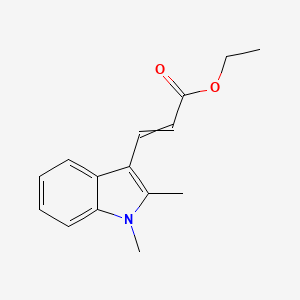
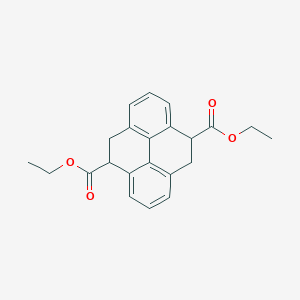
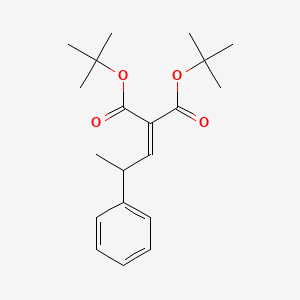

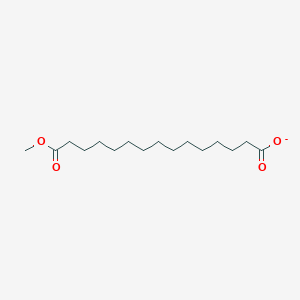
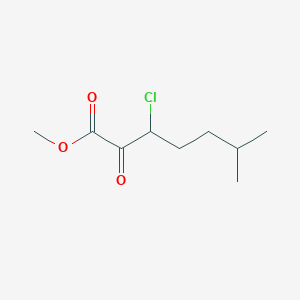
![3',3'-Dimethyl-1'-octadecyl-1',3'-dihydrospiro[1-benzopyran-2,2'-indole]-8-carboxylic acid](/img/structure/B14291384.png)
![3-[2-(2,4,4,6,6,8,8-Heptamethyl-1,3,5,7,2,4,6,8-tetroxatetrasilocan-2-yl)ethyl]-7-oxabicyclo[4.1.0]heptane](/img/structure/B14291385.png)
![2-[2-(2-Methoxyethoxy)ethoxy]ethyl hexadecanoate](/img/structure/B14291411.png)
